3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential pharmacological properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Furan Ring: The furan ring is introduced through a reaction involving furan-2-carboxylic acid and suitable coupling agents.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazine derivatives and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.
Reduction: Reduction reactions can be performed on the oxadiazole ring to yield various derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, reduced oxadiazoles, and oxidized furans .
Scientific Research Applications
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Hydrazine-coupled pyrazoles
- 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential pharmacological activities make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C16H17ClN6O4 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H17ClN6O4/c1-9-13(17)10(2)23(21-9)8-12-20-16(27-22-12)15(25)19-6-5-18-14(24)11-4-3-7-26-11/h3-4,7H,5-6,8H2,1-2H3,(H,18,24)(H,19,25) |
InChI Key |
CWBNIADPWJHVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3)C)Cl |
Origin of Product |
United States |
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